molecular formula C18H14ClN3O4 B2437271 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate CAS No. 318234-22-9

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate

Cat. No.: B2437271
CAS No.: 318234-22-9
M. Wt: 371.78
InChI Key: JDWKSDDIENQTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate is a complex organic molecule that features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and a nitrobenzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate typically involves multiple steps. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate can be synthesized using the Vilsmeier-Haack reaction, which involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide . The resulting aldehyde is then reacted with 4-nitrobenzenecarboxylic acid in the presence of a suitable coupling agent to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Acidic or basic hydrolysis conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, the compound or its derivatives could be investigated for potential therapeutic applications. For example, pyrazole derivatives have been studied for their potential as anti-inflammatory and anticancer agents .

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-nitrobenzenecarboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-21-17(19)15(16(20-21)12-5-3-2-4-6-12)11-26-18(23)13-7-9-14(10-8-13)22(24)25/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWKSDDIENQTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.